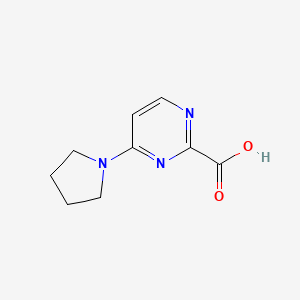

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIQNSISOMOVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid (CAS No. 1557444-88-8) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a carboxylic acid functional group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been identified as an inhibitor of the enzyme NAPE-PLD, which plays a crucial role in lipid metabolism and signaling pathways. The inhibition of this enzyme can lead to alterations in cellular signaling and metabolic processes .

- Antimicrobial Activity : Preliminary studies indicate that similar pyrimidine derivatives exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity .

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the core structure affect biological activity. Key findings include:

- Substituent Variability : The introduction of different substituents on the pyrimidine ring can significantly enhance or diminish the inhibitory potency against NAPE-PLD. For instance, specific modifications have resulted in compounds with IC50 values as low as 72 nM, indicating potent activity .

- Pyrrolidine Modifications : Variations in the pyrrolidine ring structure can influence binding affinity and selectivity for target enzymes, highlighting the importance of this moiety in drug design .

Table 1: Summary of SAR Findings for Pyrimidine Derivatives

| Compound | Modification | IC50 (nM) | Target |

|---|---|---|---|

| Compound 1 | R1: Cyclopropylmethylamide | 72 | NAPE-PLD |

| Compound 2 | R2: (S)-3-hydroxypyrrolidine | 7.14 | NAPE-PLD |

| Compound 3 | R3: Morpholine | Not specified | NAPE-PLD |

Case Studies

Several studies have investigated the biological activity of related compounds, providing context for the potential effects of this compound:

- Anticancer Activity : Research on similar pyrimidine derivatives has demonstrated significant anticancer effects in cell lines such as A549 (lung cancer). The compounds exhibited cytotoxicity comparable to established chemotherapeutics, suggesting that modifications leading to enhanced efficacy could be explored further .

- Antimicrobial Studies : Investigations into pyrrole-containing compounds have revealed promising antibacterial properties against Gram-positive bacteria, indicating that derivatives like this compound could be effective in treating infections caused by resistant strains .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Inhibition of Metalloproteases

One of the significant applications of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid is its role as an inhibitor of metalloproteases, specifically zinc hydrolases. These enzymes are involved in various physiological processes and are implicated in several diseases, including hypertension, myocardial ischemia, and cancer. The compound has shown promise in treating conditions associated with excessive metalloprotease activity, such as cardiac insufficiency and renal diseases .

1.2 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators. The compound exhibited notable in vitro activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. Studies have indicated that modifications to the pyrimidine scaffold can significantly affect the compound's potency against various biological targets.

2.1 Key Modifications

Research has demonstrated that altering substituents on the pyrimidine ring can enhance inhibitory activity against specific enzymes. For instance, introducing hydrophobic groups can improve binding affinity and selectivity for metalloproteases .

Case Studies and Research Findings

Several case studies have been documented to illustrate the efficacy of this compound in various therapeutic contexts:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid with structurally related pyrimidine derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Positional Isomers

- 2-Pyrrolidin-1-ylpyrimidine-4-carboxylic Acid (CAS: 933709-00-3): This positional isomer swaps the carboxylic acid and pyrrolidine substituent positions. It shares the same molecular formula (C₉H₁₁N₃O₂) and weight (193.21 g/mol) as the target compound but exhibits distinct electronic properties due to the altered substituent arrangement.

Heterocyclic Substitutions

- 4-(4-Dimethylsulfamoylpiperazin-1-yl)pyrimidine-2-carboxylic Acid ():

Replacing pyrrolidine with a piperazine ring bearing a dimethylsulfamoyl group increases molecular complexity and hydrogen-bonding capacity. This compound was synthesized via Swern oxidation and ester hydrolysis (82% yield), demonstrating the feasibility of introducing bulkier substituents on pyrimidine . - 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid Hydrochloride ():

Substituting pyrrolidine with piperidine introduces a six-membered ring, altering conformational flexibility. The hydrochloride salt form enhances solubility, a critical factor for pharmacokinetics .

Functional Group Variations

- 2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic Acid (): The presence of an amino group and pyridinyl substituent enhances π-π stacking and metal coordination capabilities.

- The hydroxymethyl-pyrrolidine moiety adds stereochemical complexity, relevant for chiral drug design .

Molecular Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| This compound* | 193.21† | Pyrrolidine, carboxylic acid |

| Pyrimidine-4-carboxylic acid | 124.10 | Carboxylic acid |

| 2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid | 193.21 | Pyrrolidine, carboxylic acid |

| 4-[(3-Chloro-4-methoxybenzyl)amino]-... | 449.89‡ | Chloro, methoxy, hydroxymethyl |

*Estimated based on structural analogs. †Calculated from . ‡Calculated from .

Vorbereitungsmethoden

Nucleophilic Substitution on Pyrimidine Precursors

One common method involves starting from 2-chloropyrimidine derivatives, where the chlorine at the 4-position is substituted by pyrrolidine via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the pyrimidine ring.

- Starting material: 2-chloropyrimidine-4-carboxylic acid or its ester derivatives.

- Reagent: Pyrrolidine as the nucleophile.

- Conditions: Typically conducted in polar aprotic solvents under controlled temperature to favor substitution at the 4-position.

- Outcome: Formation of this compound or ester intermediate.

This method is favored for its straightforwardness and relatively high selectivity.

Amide Coupling and Subsequent Hydrolysis

In some advanced synthetic schemes, the pyrrolidine substituent is introduced via amide coupling reactions involving carboxylic acid intermediates:

- Intermediate: Pyrimidine-2-carboxylic acid derivatives are coupled with pyrrolidine-containing amines using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- Hydrolysis: If ester intermediates are used, saponification with bases like aqueous sodium hydroxide in solvents such as 2-propanol converts esters to the free carboxylic acid.

- Example: A process described for related pyrimidine compounds involves saponification of nitrile or ester intermediates to yield the carboxylic acid functionality after coupling with pyrrolidine derivatives.

This approach allows for structural modifications and is useful in medicinal chemistry for generating analogues.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Pyrrolidine, polar aprotic solvent (e.g., MeCN) | Temperature control critical to avoid side reactions |

| Amide coupling | EDC, HOBt, pyrrolidine derivative, organic solvent | Efficient coupling, mild conditions |

| Hydrolysis (saponification) | NaOH (aqueous), 2-propanol or similar solvent | Converts esters/nitriles to carboxylic acid |

| Purification | Extraction, crystallization, filtration | Ensures removal of impurities and isolation of product |

Research Findings and Yields

- The nucleophilic substitution route typically provides moderate to high yields, often above 60%, depending on the purity of starting materials and reaction optimization.

- Amide coupling followed by hydrolysis yields are variable but can reach up to 70-80% with optimized conditions.

- Purification steps such as recrystallization or chromatography are essential to achieve high purity for research or pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine derivatives | Pyrrolidine | SNAr | 60-75% | Direct, efficient, fewer steps | Requires electron-deficient ring |

| Amide Coupling + Hydrolysis | Pyrimidine-2-carboxylic acid esters | EDC, HOBt, NaOH | Coupling + Saponification | 65-80% | Versatile, allows analog synthesis | Multi-step, sensitive reagents |

| Pd-Catalyzed Cross-Coupling (Related) | 4-Methyl-2-vinylpyrimidine | Pd catalyst, ligands | Cross-coupling, cyclopropanation | Variable | Advanced functionalization | Complex setup, less direct |

Q & A

Q. Table 1: Analytical Techniques for Characterization

| Technique | Parameter Measured | Detection Limit | Reference |

|---|---|---|---|

| HPLC (C18 column) | Purity | 0.1% | |

| HRMS | Molecular weight | 1 ppm | |

| 1H NMR (400 MHz) | Structural confirmation | 5% impurity |

Q. Table 2: Computational Tools for Reaction Optimization

| Software | Functionality | Application Example |

|---|---|---|

| Gaussian | Transition state modeling | Predicting SN2 pathways |

| ICReDD Platform | Reaction path search and data mining | Optimizing solvent selection |

| ChemAxon | LogP/pKa prediction | Solubility profiling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.